molecular formula C11H15NO5 B14389980 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate CAS No. 89950-46-9

5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate

Cat. No.: B14389980
CAS No.: 89950-46-9
M. Wt: 241.24 g/mol
InChI Key: RAASIWCEPQYRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate: is a bicyclic compound with a unique structure that includes a nitro group, a ketone, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Nitro Group: Nitration of the bicyclic core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation to Form the Ketone:

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group in the compound can undergo further oxidation to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydroxide, ammonia.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate depends on its functional groups:

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

    Ketone Group: Can participate in nucleophilic addition reactions.

    Acetate Ester: Can be hydrolyzed to release acetic acid and the corresponding alcohol.

These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the nitro, ketone, and acetate groups.

    5-Nitro-9-oxobicyclo[3.3.1]nonane: Similar structure but without the acetate ester.

Uniqueness

5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the nitro group, ketone, and acetate ester makes it a valuable compound for various synthetic and research purposes.

Properties

CAS No.

89950-46-9

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(5-nitro-9-oxo-2-bicyclo[3.3.1]nonanyl) acetate

InChI

InChI=1S/C11H15NO5/c1-7(13)17-9-4-6-11(12(15)16)5-2-3-8(9)10(11)14/h8-9H,2-6H2,1H3

InChI Key

RAASIWCEPQYRAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(CCCC1C2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.